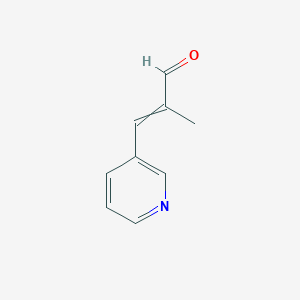
2-Methyl-3-(pyridin-3-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(pyridin-3-yl)prop-2-enal is a chemical compound characterized by the presence of a pyridine ring attached to a propenal group with a methyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-3-yl)prop-2-enal typically involves the condensation of 3-acetylpyridine with an appropriate aldehyde under basic conditions. One common method involves the use of sodium hydroxide in ethanol as the reaction medium. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(pyridin-3-yl)prop-2-enal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(pyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-3-yl)prop-2-enal: Lacks the methyl substitution, resulting in different chemical properties and reactivity.
2-Methyl-3-(pyridin-2-yl)prop-2-enal: The position of the pyridine ring attachment differs, leading to variations in biological activity and applications.
3-(Pyridin-4-yl)prop-2-enal:
Uniqueness
2-Methyl-3-(pyridin-3-yl)prop-2-enal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
66702-72-5 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-methyl-3-pyridin-3-ylprop-2-enal |
InChI |
InChI=1S/C9H9NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-7H,1H3 |
Clave InChI |
XOVXADBVYDBZAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CN=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



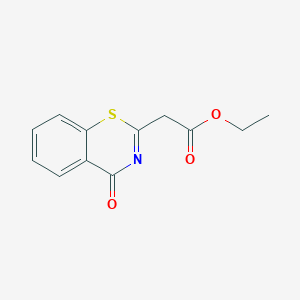

![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
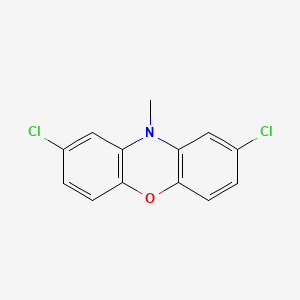

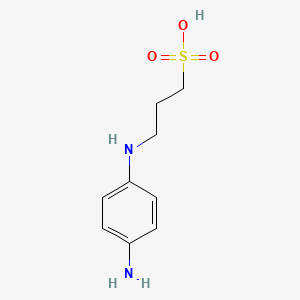
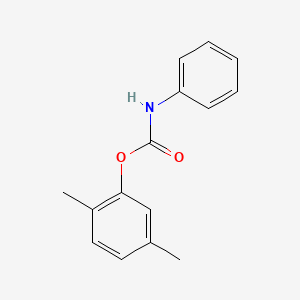
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
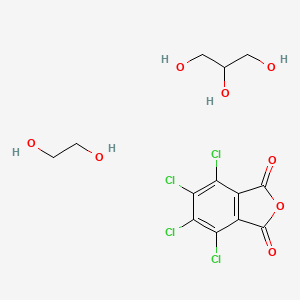

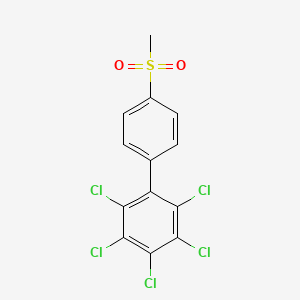
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

